3-Desacetylpipecuronium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121935-02-2 |
|---|---|
Molecular Formula |
C33H60N4O3+2 |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C33H60N4O3/c1-23(38)40-31-28(34-12-16-36(4,5)17-13-34)21-27-25-9-8-24-20-30(39)29(35-14-18-37(6,7)19-15-35)22-33(24,3)26(25)10-11-32(27,31)2/h24-31,39H,8-22H2,1-7H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
FJHUVPAYHMPQGM-ZZZJANDJSA-N |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
Synonyms |
3-desacetylpipecuronium 3-DESPIP |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 3 Desacetylpipecuronium
Historical Context of 3-Desacetylpipecuronium Synthesis and Isolation
The history of this compound is intrinsically linked to the study of its parent drug, pipecuronium (B1199686) bromide. Pipecuronium bromide, chemically known as 3α,17β-diacetoxy-2β,16β-bis(4,4-dimethyl-1-piperazinyl)-5α-androstane dibromide, was developed as part of a series of bisquaternary ammonio steroids. nih.gov The initial focus was on the synthesis and pharmacological activity of the parent compound, which proved to be a clinically useful agent with a long duration of action. nih.gov
The isolation and identification of this compound came later, through pharmacokinetic and metabolism studies of pipecuronium bromide. nih.gov Early research identified that pipecuronium undergoes limited metabolism. ncats.io However, specific metabolites were identified, arising from the hydrolysis of the acetyl groups on the steroid skeleton. This compound is the product of hydrolysis at the C-3 position of the androstane (B1237026) nucleus.
For analytical purposes, the isolation of this metabolite from biological matrices such as urine was a key step. nih.gov Early methods involved the extraction of the monoquaternary ammonium (B1175870) compound from acidified biological fluids. nih.gov Given its nature as a metabolite formed in vivo, its "synthesis" in a historical context was a biological process rather than a chemical one. The preparation of reference standards of the metabolites, including this compound, was described alongside the synthesis of pipecuronium bromide itself, highlighting the foresight in needing these compounds for analytical and metabolic studies. nih.gov The compound was identified as a putative metabolite and was specifically quantified in urine, underscoring its role in the elimination pathway of pipecuronium. nih.gov
Contemporary Chemical Synthesis Approaches for this compound and Related Analogues
The chemical synthesis of this compound is not typically performed as a primary objective for therapeutic use, but rather for its use as an analytical standard to quantify the metabolite in biological samples or to study its pharmacological profile. The synthesis strategies are generally derived from the synthetic pathways established for pipecuronium bromide and other related aminosteroid (B1218566) neuromuscular blocking agents like pancuronium (B99182) and vecuronium (B1682833).
A plausible synthetic route to this compound would involve the selective hydrolysis of the 3-acetyl group of pipecuronium bromide. The ester at the 3-position is known to be more susceptible to hydrolysis than the ester at the 17-position. google.com This selective hydrolysis can be achieved under controlled basic or acidic conditions.
Alternatively, a de novo synthesis can be envisioned starting from a suitable androstane precursor. This multi-step process would involve:
Starting with a precursor like 2α,3α-epoxy-5α-androstan-17-one.
Regioselective aminolysis of the epoxide ring to introduce the piperazinyl moiety at the 2β position. researchgate.net
Modification of the 16 and 17 positions to introduce the second piperazinyl group and the hydroxyl or protected hydroxyl group.
Quaternization of the nitrogen atoms in the piperazine (B1678402) rings.
Selective protection and deprotection of the hydroxyl groups at the 3α and 17β positions to yield the desired 3-hydroxy-17-acetoxy final product before quaternization.
The synthesis of related impurities and analogues often provides insight into the required chemical transformations. For instance, the synthesis of pancuronium bromide impurities involves managing the reactivity of different positions on the steroid backbone. google.com
Table 1: Potential Key Intermediates in the Synthesis of this compound
| Intermediate Compound | Role in Synthesis |
| 5α-Androstane-2-ene-17-one | Early-stage precursor for building the steroid framework. google.com |
| 2α,3α-Epoxy-5α-androstan-17-one | Key intermediate for introducing the 2β-amino group via ring-opening. researchgate.net |
| 2β,16β-bis(4-methyl-1-piperazinyl)-5α-androstane-3α,17β-diol | A diol precursor before selective acetylation and quaternization. |
| 3α-hydroxy-17β-acetoxy-2β,16β-bis(4-methyl-1-piperazinyl)-5α-androstane | The direct precursor to this compound prior to quaternization. |
Derivatization Techniques for Enhanced Analytical Characterization of this compound
The analytical quantification of this compound in biological fluids presents challenges due to its polar and non-volatile nature as a quaternary ammonium compound with a free hydroxyl group. Direct analysis by gas chromatography (GC) is not feasible. Therefore, derivatization is a crucial step to improve its chromatographic behavior and detection sensitivity.
A key technique developed for the analysis of this compound and its parent compound involves chemical derivatization following extraction from the biological matrix. nih.gov The most common strategy is silylation of the free hydroxyl group.
Silylation: The 3-hydroxy group of this compound is converted into a more volatile and thermally stable silyl (B83357) ether. A widely used and effective method is the formation of O-tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov This derivatization is performed after extracting the iodide ion-pairs of the compounds from the biological fluid. nih.gov The resulting TBDMS ether is significantly less polar and more amenable to GC analysis.
The derivatized metabolite can then be analyzed using a capillary GC system equipped with a nitrogen-sensitive detector (NSD) or a mass spectrometer (MS). nih.gov GC-MS is used to confirm the identity of the eluted compounds based on their mass spectra. nih.gov
Table 2: Analytical Derivatization and Characterization of this compound
| Parameter | Description | Reference |
| Analytical Goal | Quantitation in biological fluids (plasma, urine). | nih.gov |
| Extraction Method | Dichloromethane (B109758) extraction of iodide ion-pairs from acidified fluid. | nih.gov |
| Derivatization Agent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or similar silylating agents. | nih.govoup.com |
| Chemical Reaction | Formation of an O-tert-butyldimethylsilyl (TBDMS) ether at the 3-hydroxy position. | nih.gov |
| Analytical Technique | Capillary Gas Chromatography (GC) with Nitrogen-Sensitive Detection (NSD) or Mass Spectrometry (MS). | nih.gov |
| Purpose of Derivatization | Increases volatility and thermal stability for GC analysis. | nih.gov |
This derivatization strategy has proven sensitive and specific, allowing for the quantification of this compound at low concentrations (ng/mL levels) in urine. nih.gov While other methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can sometimes analyze such compounds directly, the GC-MS approach following derivatization remains a robust and validated method for the analysis of pipecuronium and its metabolites. oup.comoup.com
Advanced Analytical Methodologies for the Characterization and Quantitation of 3 Desacetylpipecuronium in Complex Biological Matrices
Chromatographic Techniques for 3-Desacetylpipecuronium Analysis
Chromatography is a fundamental separation technique widely used in the analysis of pharmaceutical compounds and their metabolites. advancechemjournal.com Both gas and liquid chromatography have been successfully applied to the analysis of this compound.
Capillary Gas Chromatography with Nitrogen-Sensitive Detection for this compound
A sensitive and specific capillary gas chromatographic (GC) assay has been developed for the quantitation of several quaternary ammonium (B1175870) steroidal neuromuscular blocking drugs and their metabolites, including this compound. nih.gov This method is particularly useful for analyzing these compounds in biological fluids such as plasma, bile, and urine. nih.gov
The procedure involves a single dichloromethane (B109758) extraction of the iodide ion-pairs of the compounds from an acidified and ether-washed biological fluid. nih.gov For metabolites with a 3-hydroxy steroidal position, like this compound, a derivatization step is performed to form stable O-tert-butyldimethylsilyl derivatives. nih.gov An automated capillary GC system equipped with a nitrogen-sensitive detector is then used for analysis and quantitation. nih.gov This detector offers high selectivity for nitrogen-containing compounds, which is advantageous for this class of drugs.
This GC method has demonstrated a linear range for this compound from 25 to 1000 ng/ml. nih.gov The precision of the calibration curves for the derivatized metabolites is reported to be within 2-20%. nih.gov
Liquid Chromatography Applications for this compound and Related Compounds
High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of this compound and its parent compound, pipecuronium (B1199686). advancechemjournal.comnih.gov HPLC offers versatility in terms of stationary and mobile phases, allowing for the separation of a wide range of compounds. advancechemjournal.combiomedpharmajournal.org
For the analysis of pipecuronium bromide and its impurities, one successful HPLC method utilized a silica (B1680970) stationary phase with an eluent mixture of methanol, acetonitrile (B52724), and concentrated aqueous ammonia (B1221849) containing ammonium chloride and ammonium carbonate. nih.gov An alternative ion-pairing system on a silica stationary phase with an acetonitrile and water mobile phase containing sodium perchlorate (B79767) has also been described. nih.gov
Liquid chromatography is often coupled with various detection methods to enhance sensitivity and selectivity. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous detection of multiple non-depolarizing neuromuscular blocking agents. researchgate.netresearchgate.net This approach combines the separation power of LC with the specific identification capabilities of mass spectrometry. researchgate.net
Mass Spectrometry for Structural Confirmation and Quantitation of this compound
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantitation of metabolites like this compound. nih.govd-nb.info It provides detailed information about the molecular weight and fragmentation pattern of a compound, enabling its unambiguous identification. nationalmaglab.org
Electron Ionization Mass Spectrometry in this compound Research
Electron ionization (EI) is a classic ionization technique often used in conjunction with gas chromatography. youtube.com In the context of this compound analysis, GC-EI-MS has been employed to confirm the identity of compounds eluting from the GC column. nih.gov EI is known as a "hard" ionization technique because it imparts high energy to the analyte molecules, leading to extensive fragmentation. youtube.com This fragmentation pattern serves as a molecular "fingerprint," which can be compared against spectral libraries for compound identification. youtube.comnih.gov While highly effective for structural confirmation, the extensive fragmentation can sometimes result in the absence of a clear molecular ion peak. tofwerk.com
Tandem Mass Spectrometry in Biomedical Research for Metabolite Identification
Tandem mass spectrometry, also known as MS/MS, is a powerful technique for identifying metabolites in complex biological samples. nih.govnih.gov It involves multiple stages of mass analysis, where a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and the resulting product ions are detected. nationalmaglab.org This process provides detailed structural information and enhances the specificity of detection. mdpi.com
LC-MS/MS is a commonly used platform in metabolomics and biomedical research for the identification and quantification of known metabolites. mdpi.com The development of targeted metabolomics methods using LC-MS/MS allows for the sensitive and accurate quantification of specific sets of metabolites. mdpi.com While specific applications of tandem mass spectrometry for the direct analysis of this compound are not detailed in the provided search results, the principles of the technique are highly relevant for its identification as a metabolite of pipecuronium. The fragmentation patterns of pipecuronium and its analogues can be studied to predict and identify metabolites like this compound.
Advanced Electrochemical and Spectrophotometric Detection Systems for Analogues
While specific applications for this compound are not explicitly detailed, advanced detection methods used for its parent compound and other analogues can be extrapolated.
Electrochemical detection (ECD) coupled with HPLC offers high sensitivity for electroactive compounds. researchgate.net This technique has been successfully used for the determination of pipecuronium bromide and its impurities, as well as for vecuronium (B1682833) and its deacetylated metabolites in human plasma. researchgate.net The high sensitivity of ECD is particularly advantageous for detecting compounds that have poor UV absorbance, such as quaternary ammonium steroids. researchgate.net
Spectrophotometric methods have also been described for the analysis of pipecuronium bromide. nih.gov These methods include the iron(III)-hydroxamate method for determining the ester groups and ion-pair extraction using reagents like picric acid or bromthymol blue for the quaternary ammonium steroid itself. nih.gov
Interactive Data Table: Analytical Methods for Pipecuronium and its Metabolites
| Compound | Analytical Method | Matrix | Key Findings | Reference |
| This compound | Capillary GC with Nitrogen-Sensitive Detection | Urine | Linear range of 25-1000 ng/ml. | nih.gov |
| Pipecuronium | Capillary GC with Nitrogen-Sensitive Detection | Plasma, Bile, Urine | Lower limit of detection of 2 ng/ml. | nih.gov |
| Pipecuronium Bromide | HPLC with Coulometric Electrode Array Detection | Pharmaceutical Preparation | Limit of detection of 8 ng/ml. | researchgate.net |
| Pipecuronium Bromide | HPLC with UV Detection | Pharmaceutical Preparation | Separation of impurities and degradation products. | nih.gov |
| Pipecuronium | Capillary GC | Plasma | Used for pharmacokinetic studies. | nih.gov |
Method Validation and Performance Metrics in Analytical Research for this compound
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. pharmadevils.comwoah.org For the quantitation of this compound, the putative metabolite of pipecuronium, in complex biological matrices such as urine, specific and sensitive analytical assays have been developed and validated. nih.gov The validation process assesses several key performance parameters to establish the method's capabilities and limitations. europa.euresearchgate.net
A notable analytical method developed for the quantitation of this compound is a sensitive and specific capillary gas chromatographic (GC) assay. nih.gov This method was specifically applied to the extraction and quantitation of this compound in urine. nih.gov The validation of this GC assay involved the evaluation of several key performance metrics to ensure its reliability for analytical research. nih.gov
Linearity
Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. europa.eu For this compound, the GC assay demonstrated a linear range from 25 to 1000 ng/ml. nih.gov This indicates that within this concentration window, the instrument's response is proportional to the amount of this compound present in the sample. nih.gov
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu The precision of the calibration curves for the derivatized metabolites, including this compound, over their linear ranges was reported to have a coefficient of variation (CV) of 2-20%. nih.gov
Detailed Research Findings on Method Validation for this compound
The following table summarizes the performance metrics for the capillary gas chromatographic assay for the quantitation of this compound in urine.
| Performance Metric | Finding | Source |
| Analytical Method | Capillary Gas Chromatography (GC) with nitrogen-sensitive detection | nih.gov |
| Biological Matrix | Urine | nih.gov |
| Linearity Range | 25 to 1000 ng/ml | nih.gov |
| Precision (CV%) | 2-20% for calibration curves of derivatized metabolites | nih.gov |
The development of such validated analytical methods is fundamental for further research into the pharmacokinetics and metabolism of pipecuronium and its metabolites. The ability to accurately quantify compounds like this compound in biological fluids is essential for understanding their physiological disposition. nih.gov
Investigation of the Molecular Mechanism of Action of 3 Desacetylpipecuronium at a Sub Cellular Level
In Vitro Receptor Binding Affinity and Selectivity Studies
Determining the binding affinity and selectivity of a ligand like 3-Desacetylpipecuronium is fundamental to characterizing its interaction with the target receptor. These studies quantify the strength of the drug-receptor complex and its preference for specific receptor subtypes.
A variety of in vitro techniques are employed to analyze the kinetics and affinity of ligand-receptor binding. nih.gov These methods are essential for quantifying the interaction between compounds like this compound and the nAChR.
One common approach is the radioligand binding assay . nih.govchelatec.com In a direct binding assay, a radiolabeled form of the ligand is incubated with cells or membranes expressing the target receptor to determine the dissociation constant (Kd) and maximum binding capacity (Bmax). chelatec.com More frequently, competition binding assays are used. nih.gov In this setup, a radiolabeled ligand with known affinity for the receptor (like [³H]-methyl-spiperone) competes with various concentrations of an unlabeled test compound (e.g., this compound). researchgate.net The resulting data allows for the calculation of the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. chelatec.com
Functional assays provide complementary information by measuring the physiological response to receptor activation or inhibition. For nAChRs, which are ligand-gated ion channels, electrophysiological techniques like patch-clamping can measure the ion flow through the channel in the presence of the antagonist, providing a direct assessment of its blocking efficacy. plos.org
| Methodology | Principle | Key Data Output |
| Competition Radioligand Binding Assay | Measures the ability of an unlabeled ligand to displace a specific radioligand from a receptor. | IC50 (concentration inhibiting 50% of specific binding), Ki (inhibitory constant/affinity). |
| Direct Radioligand Binding Assay | Measures the direct binding of a radiolabeled ligand to a receptor at various concentrations. | Kd (dissociation constant), Bmax (receptor density). |
| Patch-Clamp Electrophysiology | Measures ion flow through a single ion channel in a cell membrane, assessing the functional effect of a ligand. | Changes in channel conductance, open/closed state probability, blockade efficacy. |
| Fluorescent Intracellular Calcium Assay | Measures changes in intracellular calcium levels upon receptor activation, which is then blocked by an antagonist. | EC50 (for agonist), IC50 (for antagonist), providing a functional measure of potency. plos.org |
Nicotinic acetylcholine (B1216132) receptors are complex pentameric proteins that possess multiple ligand binding sites. mdpi.com The primary sites are the orthosteric sites , which are the binding locations for the endogenous neurotransmitter, acetylcholine (ACh). nih.govpnas.org These sites are located in the extracellular domain at the interface between subunits. annualreviews.org Nondepolarizing neuromuscular blocking agents like Pipecuronium (B1199686) and, by extension, this compound, act as competitive antagonists by binding to these orthosteric sites, thereby preventing ACh from binding and activating the receptor channel. cambridge.org One molecule of the antagonist is typically sufficient to prevent the channel from opening. cambridge.org
Molecular Docking and Dynamics Simulations for Binding Mode Elucidation
To visualize and understand the interaction between this compound and the nAChR at an atomic level, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable. nih.govresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov For this compound, this would involve docking the molecule into the known structure of the nAChR binding pocket. The process generates a "docking score," which is an estimation of the binding free energy, and provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netresearchgate.net
Molecular dynamics (MD) simulations build upon the static picture provided by docking. frontiersin.org An MD simulation calculates the movement of every atom in the ligand-receptor complex over time, providing a dynamic view of the binding. nih.gov This method can confirm the stability of the binding pose predicted by docking and reveal how the protein and ligand adapt to each other in a simulated physiological environment. researchgate.netnih.gov For a neuromuscular blocker, MD simulations can elucidate the stability of its interaction with key amino acid residues within the nAChR's binding site. researchgate.net
Structure-Based Ligand Discovery and Optimization Principles
The development of aminosteroid (B1218566) neuromuscular blockers has been guided by key structure-activity relationship (SAR) principles. oup.com These principles focus on optimizing the molecular structure to achieve high potency and a desirable pharmacological profile.
A central principle for this class of compounds is the use of a rigid steroid nucleus as a scaffold to position two positively charged nitrogen atoms at an optimal distance from each other. researchgate.net This "interonium" distance is critical for simultaneously interacting with the two binding sites on the nAChR, leading to high-affinity binding and potent neuromuscular blockade. oup.comresearchgate.net
The process of ligand optimization involves making systematic chemical modifications to a lead compound and assessing the impact on its activity. The transformation of Pipecuronium into this compound via metabolism is an example of such a modification. The removal of the acetyl group at the 3-position alters the molecule's charge distribution and steric profile. Based on studies of analogous compounds like vecuronium (B1682833), this deacetylation is known to significantly reduce neuromuscular blocking potency. researchgate.net This highlights the importance of the acetyl group at this position for optimal interaction with the receptor, a key finding that informs the principles of structure-based drug design for this class of agents. researchgate.netacs.org
In Vitro Pharmacological Interaction Studies of 3 Desacetylpipecuronium
Enzyme Inhibition and Induction Profiling in In Vitro Systems
In vitro enzyme inhibition and induction studies are crucial for predicting a compound's potential to cause drug-drug interactions. These assays typically involve incubating the compound with specific human enzyme systems to determine its effect on their metabolic activity.
Cytochrome P450 Enzyme System Interactions
The Cytochrome P450 (CYP450) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. In vitro assessments are conducted to determine if a compound inhibits or induces the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2). Such interactions can significantly alter the plasma concentrations of co-administered drugs, leading to potential toxicity or loss of efficacy. Standard in vitro methods utilize human liver microsomes or recombinant CYP enzymes to determine the half-maximal inhibitory concentration (IC50) or the concentration required to cause 50% of the maximal induction effect (EC50). No such data are available for 3-Desacetylpipecuronium.
UDP-Glucuronosyltransferase (UGT) Enzyme Interactions
UDP-Glucuronosyltransferases (UGTs) are a key family of phase II metabolizing enzymes that conjugate glucuronic acid to various substrates, facilitating their excretion. In vitro studies are performed to assess a compound's potential to inhibit or induce UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7), which can also lead to clinically relevant drug interactions. These assays often use human liver microsomes or recombinant UGT enzymes. There is no published information on the interaction of this compound with the UGT enzyme system.
ATP-Binding Cassette (ABC) Transporter Modulation
ATP-Binding Cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), are critical for the absorption, distribution, and excretion of many drugs. In vitro transporter assays, often using transfected cell lines, are employed to determine if a compound is a substrate or inhibitor of these transporters. Modulation of ABC transporters can significantly impact a drug's pharmacokinetics and lead to drug-drug interactions. No studies detailing the modulatory effects of this compound on ABC transporters have been found.
Cholinesterase Inhibition Studies (in vitro context)
Given the structural relationship of pipecuronium (B1199686) to compounds with neuromuscular blocking activity, which often involves interaction with cholinergic systems, in vitro studies to assess the potential for cholinesterase (e.g., acetylcholinesterase and butyrylcholinesterase) inhibition would be relevant. These assays measure the ability of a compound to inhibit the enzymatic breakdown of acetylcholine (B1216132). However, no in vitro cholinesterase inhibition data for this compound are publicly available.
In Vitro Drug-Drug Interaction Potential Assessment of this compound
A comprehensive in vitro drug-drug interaction (DDI) assessment integrates data from enzyme and transporter studies to predict the clinical DDI potential of a new chemical entity. This involves using the in vitro data in static or dynamic models to estimate the potential changes in the area under the concentration-time curve (AUC) of co-administered drugs. Without the foundational in vitro data, a DDI potential assessment for this compound cannot be performed.
In Vitro ADMET and DMPK Studies for Compound Characterization
In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and DMPK (Drug Metabolism and Pharmacokinetics) studies provide a foundational understanding of a compound's properties. These studies typically include assays for solubility, permeability, plasma protein binding, metabolic stability in liver microsomes and hepatocytes, and identification of major metabolites. This information is essential for predicting the in vivo pharmacokinetic behavior of a compound. A search of the available literature did not yield any specific in vitro ADMET or DMPK characterization data for this compound.
Metabolic Pathway Elucidation of 3 Desacetylpipecuronium in Advanced Biological Systems Beyond Clinical Studies
Identification of Novel Metabolic Pathways and Metabolites Related to 3-Desacetylpipecuronium
This compound is a recognized metabolite of the aminosteroid (B1218566) neuromuscular blocking agent, pipecuronium (B1199686). The metabolism of pipecuronium is a less significant route of elimination compared to direct excretion of the unchanged molecule in urine. nih.gov In humans, only a small fraction of administered pipecuronium is metabolized to this compound.
While the formation of this compound from pipecuronium through deacetylation is established, information regarding the subsequent metabolic pathways of this compound itself is limited in the current scientific literature. However, based on the known metabolic transformations of the parent compound, pipecuronium, in animal models, potential downstream metabolic pathways for this compound can be postulated. In rats, further hydroxylation of pipecuronium has been observed, leading to the formation of 3-hydroxy, 17-hydroxy, and 3,17-dihydroxy metabolites. nih.gov It is conceivable that this compound could undergo similar hydroxylation reactions, creating novel, more polar metabolites to facilitate excretion.
Table 1: Known and Postulated Metabolites of Pipecuronium and this compound
| Parent Compound | Known Metabolite | Postulated Metabolites of this compound |
| Pipecuronium | This compound | 3-Desacetyl-17-hydroxy-pipecuronium |
| 3-Hydroxy-pipecuronium (in rats) | 3,17-Dihydroxy-desacetyl-pipecuronium | |
| 17-Hydroxy-pipecuronium (in rats) | ||
| 3,17-Dihydroxy-pipecuronium (in rats) |
This table presents known metabolites of pipecuronium and extrapolates potential metabolic pathways for this compound based on the metabolism of the parent compound.
Further research, employing advanced analytical techniques, is necessary to definitively identify and characterize these novel metabolites and metabolic pathways of this compound in various biological systems.
Tissue-Specific Metabolic Transformations of this compound
The liver is the primary site for the metabolism of many drugs, including steroidal compounds. While it is suggested that pipecuronium is primarily metabolized in the liver, the specific tissues involved in the metabolic transformation of its metabolite, this compound, have not been extensively studied.
The enzymatic processes responsible for deacetylation and hydroxylation are prevalent in the liver, which contains a high concentration of cytochrome P450 enzymes and other metabolic enzymes. nih.gov Therefore, it is highly probable that the liver is the main organ responsible for the metabolic transformations of this compound.
However, other tissues may also contribute to its metabolism. The expression of various metabolic enzymes is found throughout the body, including the kidneys, lungs, and gastrointestinal tract. nih.govresearchgate.net The extent to which these tissues contribute to the metabolism of this compound would depend on the specific enzymes involved and their tissue-specific expression levels. In vitro studies using tissue-specific microsomes or recombinant enzymes would be invaluable in elucidating the precise contribution of different organs to the metabolic clearance of this compound.
Application of Stable Isotope Tracing and High-Resolution Mass Spectrometry in Metabolic Research
The elucidation of complex metabolic pathways heavily relies on sophisticated analytical methodologies. Stable isotope tracing and high-resolution mass spectrometry (HRMS) are powerful tools that could be applied to investigate the metabolism of this compound.
Stable Isotope Tracing: This technique involves labeling the drug molecule with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.gov By administering the labeled compound, researchers can track its metabolic fate within a biological system. The distinct mass of the isotope allows for the differentiation of the drug and its metabolites from endogenous compounds. nih.gov This approach would enable the unambiguous identification of novel metabolites of this compound and provide insights into the kinetics of its metabolic pathways.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements. This precision allows for the determination of the elemental composition of metabolites, which is crucial for their structural elucidation. alwsci.com When coupled with liquid chromatography (LC-HRMS), this technique can separate and identify metabolites in complex biological matrices with high sensitivity and specificity. alwsci.com The application of LC-HRMS would be instrumental in confirming the structures of postulated hydroxylated metabolites of this compound.
Glucuronidation as a Fundamental Clearance Mechanism for Steroidal Compounds in vitro
Glucuronidation is a major phase II metabolic pathway that enhances the water solubility of drugs and facilitates their excretion. nih.gov This process involves the conjugation of a glucuronic acid moiety to the drug molecule, catalyzed by UDP-glucuronosyltransferases (UGTs). For steroidal compounds, glucuronidation is a common and important clearance mechanism.
Given the steroidal structure of this compound, it is plausible that it could undergo glucuronidation. The hydroxyl groups present on the steroid nucleus, either existing or introduced through phase I metabolism, are potential sites for conjugation with glucuronic acid. N+-glucuronidation is also a common metabolic pathway for drugs containing a tertiary amine group, which is present in the pipecuronium structure. nih.gov
In vitro studies using human liver microsomes or recombinant UGT enzymes could be employed to investigate the potential for this compound to be a substrate for glucuronidation. Such studies would provide valuable information on its clearance pathways and potential for drug-drug interactions.
Development and Application of Advanced in Vitro Models for 3 Desacetylpipecuronium Research
Evolution of In Vitro Cell Culture Models: From 2D to 3D Systems for Compound Research
For decades, two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat plastic substrate, has been a foundational tool in drug discovery and basic research. technologynetworks.comaatbio.com This method is well-established, cost-effective, and suitable for high-throughput screening, allowing for rapid assessment of a large number of compounds. biocompare.comvisikol.com However, the limitations of 2D models have become increasingly apparent. Cells grown in a monolayer often exhibit altered morphology, gene expression, and cell-to-cell interactions compared to their in vivo counterparts. nih.govnih.gov This artificial environment is not representative of the complex architecture of native tissues, which can lead to poor predictability of a compound's efficacy and toxicity in humans. aatbio.commimetas.com
This realization spurred the development of three-dimensional (3D) cell culture models, which better mimic the in vivo state. technologynetworks.com 3D systems allow cells to grow and interact with their surroundings in all three dimensions, forming structures that resemble native tissue architecture. nih.govcellculturecompany.com This spatial organization facilitates more realistic cell-cell and cell-extracellular matrix (ECM) interactions, the establishment of nutrient and oxygen gradients, and more physiologically relevant cellular behaviors. mdpi.comcreative-biolabs.com Consequently, 3D models are considered more predictive for assessing compound efficacy, metabolism, and toxicity. technologynetworks.comvisikol.com The transition to 3D models represents a significant step toward bridging the gap between simplistic in vitro assays and complex in vivo systems, offering more reliable data for compounds like 3-Desacetylpipecuronium. nih.govfacellitate.com
Complex In Vitro Models (CIVMs) in Pharmacological Research
The pursuit of higher physiological relevance has led to the development of several types of complex in vitro models (CIVMs). These systems aim to recapitulate the structure and function of human organs with greater fidelity, providing powerful platforms for pharmacological research into compounds and their metabolites.
Organoids are 3D multicellular structures derived from stem cells (either pluripotent or adult stem cells) that self-organize to mimic the architecture and function of a specific organ. frontiersin.orgbiocompare.com These miniature organs can be generated for various tissues, including the liver, kidney, and brain, and are a significant advancement over traditional cell cultures. nih.govdrugdiscoverynews.com Because they can be derived directly from patient tissues, organoids are particularly valuable for personalized medicine and disease modeling. facellitate.com
In the context of compound research, organoids offer a highly relevant platform for assessing efficacy and toxicity. nih.gov For a metabolite like this compound, liver organoids could be used to investigate its potential hepatic metabolism and toxicity, while organoids representing the neuromuscular junction could elucidate its pharmacological activity. nih.gov The ability of organoids to replicate human organ physiology makes them a powerful tool for generating clinically relevant data early in the drug development process. biocompare.com
Precision-cut tissue slices (PCTS) are an ex vivo model that preserves the native cellular architecture and extracellular matrix of an organ. wuxibiology.com Slices are prepared from fresh tissue and can be maintained in culture for several days, during which they retain metabolic activity and cell viability. creative-biolabs.com This technique offers a unique advantage by keeping all original cell types in their natural configuration, providing a holistic view of tissue-level responses to a compound. rug.nl
PCTS are particularly useful for studying organ-specific metabolism and toxicity. rug.nl For instance, precision-cut liver slices (PCLS) could be used to characterize the metabolic profile of this compound and identify any further metabolites. Similarly, lung or kidney slices could assess its potential effects on these organs. nih.gov The model serves as a bridge between simple in vitro systems and complex in vivo studies, providing integrated information on a compound's disposition and effect within a preserved tissue microenvironment. wuxibiology.com
Organ-on-a-chip (OoC) technology integrates cell culture with microfluidic systems to create devices that simulate the dynamic environment of human organs. elveflow.comresearchgate.net These chips contain microchannels lined with living cells, often from different tissues, and allow for the continuous flow of culture medium, mimicking blood flow. nih.gov This dynamic environment enables the recreation of physiological functions, such as mechanical forces and tissue-tissue interfaces, that are absent in static cultures. elveflow.com
OoC systems are highly valuable for pharmacokinetic and pharmacodynamic studies. A "liver-on-a-chip," for example, can be used to study the metabolism of a parent compound and the subsequent effects of its metabolites, like this compound, on target cells cultured in the same device. mdpi.com Multi-organ chips can even connect different organ models (e.g., liver, kidney, and lung) to investigate systemic effects and inter-organ crosstalk. nih.govtandfonline.com This technology provides an unprecedented ability to monitor cellular responses and metabolite concentrations in real-time, offering deep insights into a compound's behavior. nih.gov
Comparative Analysis of In Vitro Model Performance for Compound Studies
The choice of an in vitro model depends on the specific research question, balancing physiological relevance against throughput and cost. Each model offers distinct advantages and disadvantages for compound evaluation.
| Feature | 2D Cell Culture | Spheroids/Organoids | Precision-Cut Tissue Slices (PCTS) | Organ-on-a-Chip (OoC) |
| Physiological Relevance | Low | Moderate to High youtube.com | High wuxibiology.com | High to Very High elveflow.com |
| Cellular Complexity | Monoculture, low | Multicellular, self-organized researchgate.net | All native cell types preserved rug.nl | Co-cultures, tissue interfaces mimetas.com |
| Throughput | High biocompare.com | Medium to Low youtube.com | Low | Medium to Low facellitate.com |
| Cost | Low aatbio.com | High | Medium | High |
| Reproducibility | High | Variable frontiersin.org | Variable | Improving, can be high facellitate.com |
| Best Application | High-throughput screening visikol.com | Disease modeling, efficacy testing nih.gov | Metabolism, organ toxicity rug.nl | PK/PD modeling, systemic effects nih.gov |
2D cultures remain the workhorse for initial, large-scale screening due to their simplicity and low cost. visikol.com However, they often fail to predict in vivo responses accurately. mimetas.com 3D models like spheroids and organoids provide a significant step up in biological relevance, better reflecting in vivo cell behavior and drug sensitivity. youtube.comresearchgate.net PCTS offer the highest level of native tissue architecture but are limited by tissue availability and lower throughput. wuxibiology.com Organ-on-a-chip systems provide a dynamic microenvironment that is highly representative of in vivo physiology and allows for the study of multi-organ interactions, though they are complex and costly. elveflow.comyoutube.com
Utility of In Vitro Models for Preclinical Pharmacological Studies
In vitro models are indispensable tools in preclinical drug development, providing critical data on a compound's mechanism of action, efficacy, and safety before human trials. stmarys-ca.edu They allow for early-stage screening and de-risking of drug candidates, helping to reduce the high attrition rates seen in clinical development. visikol.comnih.gov
For metabolites like this compound, these models are particularly useful. While the parent drug's activity is often the primary focus, metabolites can have their own significant pharmacological or toxicological effects. In vitro systems allow for the precise study of these metabolites in isolation, which can be difficult to achieve in vivo. nih.gov For example, cultured hepatocytes or liver slices can predict human metabolite profiles, while organoids and organ-on-a-chip systems can assess the specific activity of a metabolite on its target tissue. researchgate.netresearchgate.net By providing mechanistic insights at the cellular and tissue level, advanced in vitro models offer a powerful complement to animal studies, leading to a more comprehensive and predictive preclinical evaluation. stmarys-ca.edunih.gov
Future Directions in 3 Desacetylpipecuronium Chemical Biology Research
Integration of Multi-Omics Data for Comprehensive Compound Characterization
A holistic understanding of the biological impact of 3-Desacetylpipecuronium can be achieved through the integration of various "omics" data. This multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens to dissect the compound's mechanism of action and its effects on cellular and systemic physiology. nih.govnih.govmdpi.com
Future research should focus on generating comprehensive omics datasets from relevant biological systems, such as neuronal and muscle cell cultures or animal models exposed to this compound. By analyzing these datasets in an integrated manner, researchers can identify key signaling pathways and molecular networks modulated by the compound. For instance, transcriptomic analysis can reveal changes in gene expression in response to the compound, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide a snapshot of the metabolic perturbations induced by this compound. nih.govnih.govmdpi.com The integrated analysis of these data streams will facilitate the identification of potential biomarkers of exposure and effect, and may uncover novel biological targets for this class of compounds.
| Omics Approach | Potential Application for this compound Research |
| Genomics | Identification of genetic variations influencing individual responses to the compound. |
| Transcriptomics | Elucidation of gene expression changes in neuronal and muscle cells upon exposure. |
| Proteomics | Characterization of protein-level alterations and post-translational modifications. |
| Metabolomics | Profiling of metabolic shifts and identification of affected biochemical pathways. |
Advanced Computational and Predictive Modeling for this compound Design
Computational and predictive modeling are indispensable tools for accelerating the design and characterization of novel compounds. nih.govnih.gov In the context of this compound, these approaches can be employed to predict its pharmacokinetic and pharmacodynamic properties, as well as to guide the synthesis of new derivatives with improved characteristics. pharmajen.com
Future efforts in this area should involve the development of robust quantitative structure-activity relationship (QSAR) models for steroidal neuromuscular blocking agents. mdpi.com These models can correlate the structural features of this compound and its analogues with their biological activity, providing valuable insights for the rational design of new compounds. mdpi.com Molecular docking simulations can be utilized to predict the binding interactions of this compound with its target receptors, such as the nicotinic acetylcholine (B1216132) receptor, shedding light on the molecular basis of its action. Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion of the compound in the body, aiding in the prediction of its in vivo behavior. nih.gov
| Modeling Technique | Application in this compound Research |
| QSAR | Predicting the biological activity of novel derivatives based on their chemical structure. |
| Molecular Docking | Simulating the binding of the compound to its target receptors to understand its mechanism of action. |
| PBPK Modeling | Predicting the pharmacokinetic profile of the compound in vivo. |
Novel In Vitro Systems for Mechanistic Elucidation and Interaction Studies
The development of sophisticated in vitro models provides an unprecedented opportunity to investigate the mechanistic details of this compound's action at the cellular and tissue level. nih.govtandfonline.comresearchgate.netmdpi.com These systems offer a controlled environment to study the compound's effects on the neuromuscular junction, the synapse between motor neurons and skeletal muscle fibers. nih.govtandfonline.comresearchgate.netmdpi.com
Future research should capitalize on advancements in tissue engineering and stem cell biology to create more physiologically relevant in vitro models of the neuromuscular junction. nih.govtandfonline.commdpi.com These models, often referred to as "neuromuscular junction-on-a-chip," can recapitulate the complex three-dimensional architecture and cellular diversity of the native tissue. mdpi.com Such systems would enable detailed investigations into the effects of this compound on synaptic transmission, muscle contraction, and cell viability. High-content imaging and electrophysiological techniques can be integrated with these models to provide quantitative data on the compound's functional consequences. These advanced in vitro platforms will be invaluable for high-throughput screening of related compounds and for dissecting the molecular mechanisms underlying their effects. columbia.edumdpi.commdpi.com
Exploration of Related Steroidal Scaffold Derivatives for New Academic Insights
The steroidal scaffold of this compound represents a versatile platform for the development of new chemical probes and potential therapeutic agents. researchgate.net The synthesis and characterization of a library of related steroidal derivatives will be crucial for exploring the structure-activity relationships within this class of compounds and for gaining new academic insights into the chemical biology of neuromuscular blockade. researchgate.net
Future synthetic efforts should focus on systematically modifying the steroidal backbone and its substituents to probe the chemical determinants of activity and selectivity. The characterization of these new derivatives should include a comprehensive evaluation of their pharmacological properties, including their potency and efficacy at the nicotinic acetylcholine receptor, as well as their off-target effects. nih.govderangedphysiology.com By correlating the chemical structures of these compounds with their biological activities, researchers can build a deeper understanding of the molecular recognition principles governing the interaction of steroidal compounds with the neuromuscular system. This knowledge will not only advance our fundamental understanding of chemical biology but also pave the way for the development of novel neuromuscular blocking agents with improved clinical profiles.
Q & A
Q. What validated analytical methods are available for quantifying 3-Desacetylpipecuronium in biological matrices, and how can their reproducibility be ensured?
Methodological Answer:
- Techniques : Capillary gas chromatography (GC) with nitrogen-sensitive detection has been validated for quantifying this compound and its parent compound in plasma and other biological fluids. High-performance liquid chromatography (HPLC) coupled with fluorometric detection is also applicable for isomer-specific analysis .
- Reproducibility : To ensure reproducibility, document critical parameters such as column type (e.g., capillary columns for GC), detector settings, sample preparation (e.g., extraction solvents, pH adjustments), and calibration curves using spiked matrices. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Validation : Follow ICH guidelines for accuracy, precision, sensitivity (LOQ/LOD), and stability under storage conditions. Cross-validate with independent laboratories if possible .
Q. How should researchers design pharmacokinetic studies to assess this compound’s metabolite activity in humans?
Methodological Answer:
- Study Design : Use a crossover or parallel-group design with controlled dosing (e.g., intravenous infusion). Include healthy volunteers and patient cohorts (e.g., renal/hepatic impairment) to assess metabolic variability.
- Sampling : Collect serial blood/urine samples post-administration to capture metabolite formation and elimination phases. Time points should align with the compound’s half-life (refer to prior vecuronium/pancuronium studies for guidance) .
- Ethics : Obtain IRB approval and informed consent, emphasizing metabolite-specific risks (e.g., prolonged neuromuscular blockade) .
Advanced Research Questions
Q. How can conflicting data on this compound’s potency compared to its parent compound be resolved?
Methodological Answer:
- Contradiction Analysis : Compare in vitro (e.g., receptor-binding assays) and in vivo (e.g., twitch tension measurements in animal models) potency assays. Discrepancies may arise from differences in assay sensitivity or metabolite stability.
- Statistical Approaches : Use meta-analysis to aggregate data from multiple studies, applying random-effects models to account for heterogeneity. Stratify by species, dosing regimen, and measurement techniques .
- Mechanistic Studies : Employ computational modeling (e.g., molecular docking) to assess metabolite-receptor interactions and validate findings with electrophysiological recordings .
Q. What strategies are recommended for integrating this compound’s pharmacodynamic properties into existing neuromuscular blockade models?
Methodological Answer:
- Model Development : Use compartmental pharmacokinetic/pharmacodynamic (PK/PD) models, incorporating metabolite-specific parameters (e.g., clearance rates, equilibration half-lives). Reference prior models for vecuronium and rocuronium as templates .
- Data Integration : Leverage population PK/PD analysis (e.g., NONMEM) to account for inter-individual variability. Validate models with clinical datasets measuring train-of-four (TOF) ratios and recovery times .
- Peer Review : Compare predictions with independent clinical trials, addressing outliers through sensitivity analysis .
Q. How can researchers address gaps in understanding this compound’s interaction with plasma cholinesterase isoforms?
Methodological Answer:
- Experimental Design : Conduct in vitro enzymatic assays using purified human plasma cholinesterase isoforms (e.g., BuChE). Measure hydrolysis rates via LC-MS/MS and compare with parent compounds .
- Genetic Variability : Screen participant cohorts for cholinesterase polymorphisms (e.g., atypical variants) and correlate with metabolite clearance rates using regression analysis .
- Translational Relevance : Link findings to clinical scenarios (e.g., prolonged paralysis in patients with enzyme deficiencies) and propose dose-adjustment algorithms .
Methodological Frameworks for Hypothesis Testing
Q. What frameworks (e.g., PICO, FINER) are optimal for formulating hypotheses about this compound’s clinical relevance?
Methodological Answer:
- PICO Framework :
- FINER Criteria : Ensure hypotheses are Feasible (e.g., access to clinical samples), Interesting (e.g., mechanistic novelty), Novel (e.g., unexplored enzyme interactions), Ethical, and Relevant to anesthesia practice .
Data Presentation and Reproducibility
Q. What are the best practices for reporting this compound’s chromatographic data to ensure transparency?
Methodological Answer:
- Tables : Include retention times, peak areas, resolution factors, and calibration ranges. Differentiate between isomers if applicable .
- Supplemental Data : Provide raw chromatograms, mass spectra, and validation parameters (e.g., intra-day precision ≤15%) in supplementary files .
- Code Sharing : Publish scripts for data processing (e.g., MATLAB/Python algorithms for peak integration) on repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
